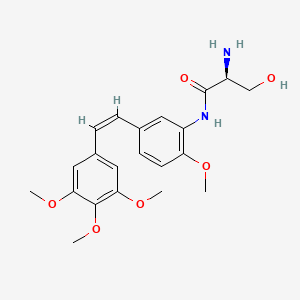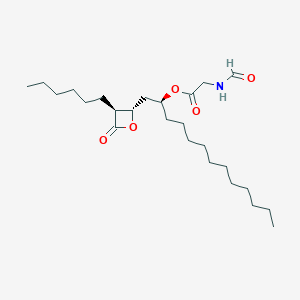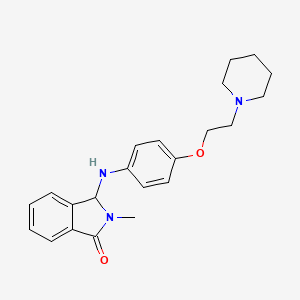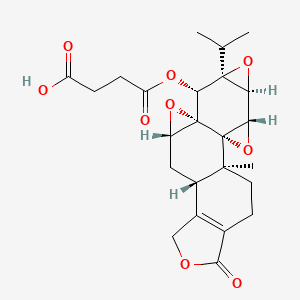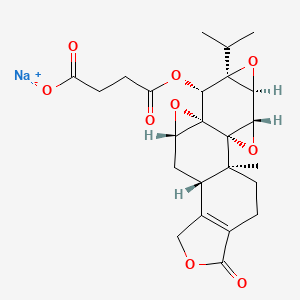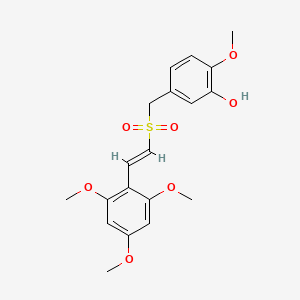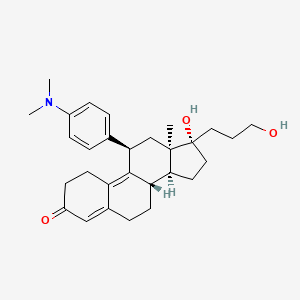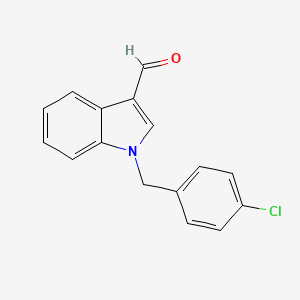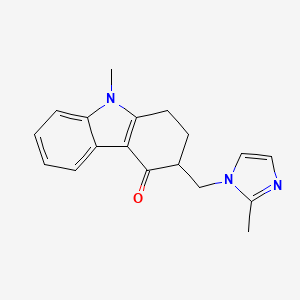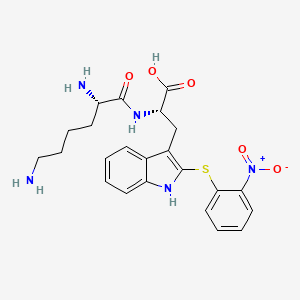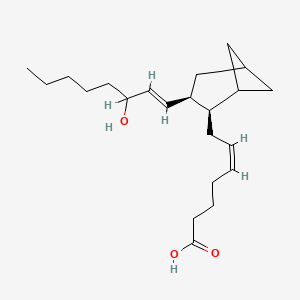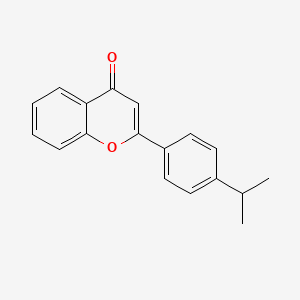
mn-64
Overview
Description
MN-64 is a potent inhibitor of tankyrase 1 and tankyrase 2, with IC50 values of 6 nM and 72 nM, respectively . It is also known to inhibit ARTD1 and ARTD2 with IC50 values of 19.1 μM and 39.4 μM, respectively . The compound effectively inhibits Wnt/β-catenin signaling at 1 μM and blocks STF luciferase activity at 200 nM . This compound has a molecular formula of C18H16O2 and a molecular weight of 264.32 g/mol .
Mechanism of Action
Target of Action
MN-64 is a potent inhibitor of tankyrase 1 and tankyrase 2 (TNKS1 and TNKS2), with IC50 values of 6 nM and 72 nM, respectively . Tankyrases are poly-ADP-ribosyltransferases involved in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis .
Mode of Action
This compound interacts with its targets, TNKS1 and TNKS2, by binding to them and inhibiting their activity . This inhibition effectively disrupts the function of these enzymes, leading to changes in the cellular processes they are involved in .
Biochemical Pathways
One of the key pathways affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS1 and TNKS2, this compound effectively inhibits Wnt/β-catenin signaling .
Result of Action
The inhibition of TNKS1 and TNKS2 by this compound leads to the disruption of the Wnt/β-catenin signaling pathway . This can result in decreased cell proliferation and increased cell differentiation, which could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth
Biochemical Analysis
Biochemical Properties
MN 64 interacts with enzymes such as TNKS1 and TNKS2, which are part of the Wnt/β-catenin signaling pathway . The nature of these interactions involves the inhibition of these enzymes, leading to the disruption of the signaling pathway .
Cellular Effects
The effects of MN 64 on various types of cells are primarily related to its influence on cell signaling pathways. By inhibiting TNKS1 and TNKS2, MN 64 disrupts the Wnt/β-catenin signaling pathway, which plays a crucial role in cell function, including gene expression and cellular metabolism .
Molecular Mechanism
MN 64 exerts its effects at the molecular level through binding interactions with biomolecules such as TNKS1 and TNKS2 . This leads to the inhibition of these enzymes and changes in gene expression associated with the Wnt/β-catenin signaling pathway .
Preparation Methods
The synthesis of MN-64 involves the preparation of new ligands and respective manganese complexes . The synthetic route typically includes the use of various reagents and solvents under controlled reaction conditions. For instance, the compound can be synthesized using a combination of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the synthetic process to produce larger quantities of this compound for research and development purposes .
Chemical Reactions Analysis
MN-64 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in basic solutions, hydrogen peroxide oxidizes manganese(II) to manganese(IV), resulting in the formation of a brown precipitate .
Scientific Research Applications
MN-64 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a potent inhibitor of tankyrase enzymes, which play a crucial role in various cellular processes . In biology, this compound is used to study the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound is used in the development of advanced nanoparticles for biomedical applications .
Comparison with Similar Compounds
MN-64 is unique in its ability to potently inhibit tankyrase 1 and tankyrase 2, with IC50 values of 6 nM and 72 nM, respectively . Similar compounds include other tankyrase inhibitors such as BYK204165, Cedrusin, and Ferruginol . These compounds also target tankyrase enzymes but may have different potencies and selectivities compared to this compound . The uniqueness of this compound lies in its high potency and selectivity for tankyrase enzymes, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTOHIUBXSJKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92831-11-3 | |
| Record name | 92831-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


